molecular formula C13H26N2O2 B13870168 Tert-butyl 4-isopropyl-1,4-diazepane-1-carboxylate

Tert-butyl 4-isopropyl-1,4-diazepane-1-carboxylate

Cat. No.: B13870168
M. Wt: 242.36 g/mol
InChI Key: IWGUOXVEPLDFHD-UHFFFAOYSA-N
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Description

Tert-butyl 4-isopropyl-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-isopropyl-1,4-diazepane-1-carboxylate typically involves the reaction of 1,4-diazepane with tert-butyl chloroformate and isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 1,4-diazepane is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl 1,4-diazepane-1-carboxylate.

    Step 2: The intermediate product is then reacted with isopropylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-isopropyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or isopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-isopropyl-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-isopropyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-isobutyryl-1,4-diazepane-1-carboxylate
  • Tert-butyl 4-(3-methylbutanoyl)-1,4-diazepane-1-carboxylate
  • Tert-butyl 4-(2-methylbenzoyl)-1,4-diazepane-1-carboxylate

Uniqueness

Tert-butyl 4-isopropyl-1,4-diazepane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 4-propan-2-yl-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-11(2)14-7-6-8-15(10-9-14)12(16)17-13(3,4)5/h11H,6-10H2,1-5H3

InChI Key

IWGUOXVEPLDFHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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